![molecular formula C11H20O2 B13233556 {6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13233556.png)
{6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a tetrahydrofuran ring and a cyclohexane ring, with an ethyl group at the 6-position and a hydroxymethyl group at the 2-position. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Ethyl-1-oxaspiro[44]nonan-2-yl}methanol typically involves the formation of the spirocyclic structure through a series of organic reactions One common synthetic route includes the cyclization of a suitable precursor molecule under acidic or basic conditions to form the spiro linkage
Industrial Production Methods
Industrial production of {6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization, and quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
{6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, {6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of spirocyclic molecules with biological targets. Its structural features allow it to interact with various enzymes and receptors, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure may impart specific biological activities, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of {6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
{1-Oxaspiro[4.4]nonan-2-yl}methanol: A similar compound with a spirocyclic structure but without the ethyl group at the 6-position.
{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride: A derivative with an amine group instead of the hydroxymethyl group.
{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride: A compound with a sulfonyl chloride group instead of the hydroxymethyl group.
Uniqueness
The presence of the ethyl group at the 6-position and the hydroxymethyl group at the 2-position distinguishes {6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol from other similar compounds. These structural features impart unique chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(9-ethyl-1-oxaspiro[4.4]nonan-2-yl)methanol |
InChI |
InChI=1S/C11H20O2/c1-2-9-4-3-6-11(9)7-5-10(8-12)13-11/h9-10,12H,2-8H2,1H3 |
InChI Key |
FGQAVROEUHGUGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC12CCC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


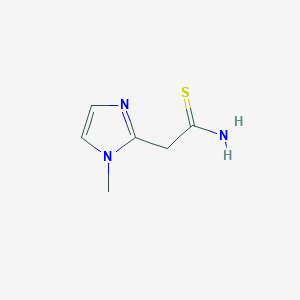
![2-[(Pyridin-3-yl)methoxy]propanoic acid](/img/structure/B13233481.png)
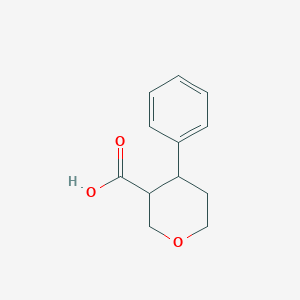


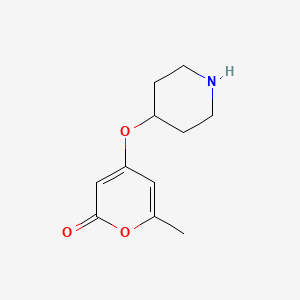
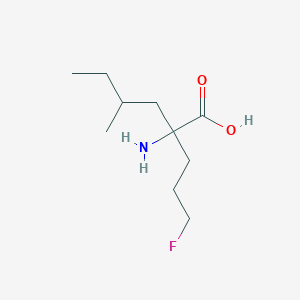
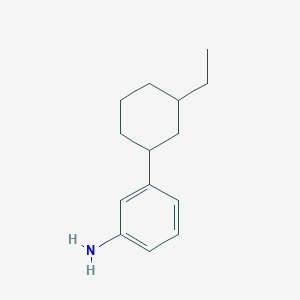
![4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13233514.png)
![2',2'-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane]](/img/structure/B13233525.png)

![2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine](/img/structure/B13233533.png)
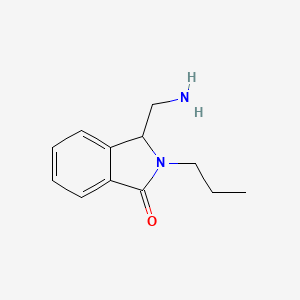
![Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate](/img/structure/B13233543.png)
